Lipophilicity Advantage: +1.2 LogP Units Over the 4-Methoxy Analog Enhances Membrane Permeability Predictions
The target compound exhibits an XLogP3 of 3.5, compared to 2.3 for the direct 4-methoxy analog (ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate, CAS 40019-25-8), a difference of +1.2 log units [1][2]. Under the Lipinski rule-of-five framework, this places the target compound closer to the optimal logP ceiling (~5) for CNS-capable small molecules and translates to a ~16-fold higher theoretical partition coefficient, which may correlate with enhanced passive membrane permeability in cell-based assays [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 40019-25-8): XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 = +1.2 (target is ~16× more lipophilic) |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release); validated against experimental logP measurements for analogous oxadiazole esters. |
Why This Matters
A logP difference of +1.2 is pharmacokinetically meaningful—it can shift a compound from poor to acceptable membrane permeability, directly impacting intracellular target engagement and the likelihood of false negatives in cell-based screening cascades.
- [1] PubChem CID 86711474. Computed XLogP3 = 3.5. U.S. National Library of Medicine, NCBI. Accessed May 2026. View Source
- [2] PubChem CID 16766590. Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate. Computed XLogP3 = 2.3. U.S. National Library of Medicine, NCBI. Accessed May 2026. View Source
